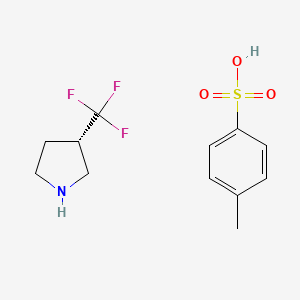

(S)-3-(Trifluoromethyl)pyrrolidine 4-methylbenzenesulfonate

Description

Properties

Molecular Formula |

C12H16F3NO3S |

|---|---|

Molecular Weight |

311.32 g/mol |

IUPAC Name |

4-methylbenzenesulfonic acid;(3S)-3-(trifluoromethyl)pyrrolidine |

InChI |

InChI=1S/C7H8O3S.C5H8F3N/c1-6-2-4-7(5-3-6)11(8,9)10;6-5(7,8)4-1-2-9-3-4/h2-5H,1H3,(H,8,9,10);4,9H,1-3H2/t;4-/m.0/s1 |

InChI Key |

XVYCJJAAXZFHTM-VWMHFEHESA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CNC[C@H]1C(F)(F)F |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CNCC1C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Asymmetric Organocatalytic Michael Addition/Hydrogenative Cyclization

Reaction Mechanism

The stereoselective synthesis begins with an organocatalytic Michael addition of 1,1,1-trifluoromethylketones to nitroolefins (e.g., β-nitrostyrene) under mild conditions. A chiral thiourea catalyst (e.g., Takemoto’s catalyst) induces high enantioselectivity (up to 99% ee) and diastereoselectivity (>20:1 dr). The Michael adduct undergoes hydrogenative cyclization via palladium-catalyzed hydrogenation to form the pyrrolidine core (Table 1).

Table 1: Key Parameters for Organocatalytic Synthesis

| Parameter | Value | Source |

|---|---|---|

| Catalyst Loading | 2–5 mol% | |

| Yield (Michael Adduct) | 85–92% | |

| ee | 95–99% | |

| Hydrogenation Pressure | 50 psi H₂ | |

| Final Product Yield | 78–85% |

Limitations

- Requires expensive chiral catalysts.

- Scalability hindered by high-pressure hydrogenation.

Cyclization of N-Tosyl-α-(Trifluoromethyl)homoallylamines

Protic Acid-Mediated Cyclization

N-Tosyl-α-(trifluoromethyl)homoallylamines, synthesized via TiCl₄-catalyzed ene reactions, cyclize in the presence of p-toluenesulfonic acid (PTSA) to yield cis- and trans-2-aryl-5-(trifluoromethyl)pyrrolidines. The cis/trans ratio depends on reaction conditions:

- Mild Conditions (25°C, 12 h): Trans isomer predominates (6a:5a = 3:1).

- Drastic Conditions (reflux, 24 h): Cis isomer becomes major (5a:6a = 4:1).

Table 2: Cyclization Outcomes with PTSA

| Substrate | Temperature | Time (h) | cis:trans Ratio | Yield |

|---|---|---|---|---|

| 4-Phenyl derivative | 25°C | 12 | 1:3 | 65% |

| 4-Phenyl derivative | Reflux | 24 | 4:1 | 72% |

Tosylation of Pyrrolidine Intermediates

Resolution of Racemic Mixtures

Recent Advances in Photochemical Synthesis

Pyridine Ring Contraction

A photochemical ring contraction of pyridines with silylborane generates 2-azabicyclo[3.1.0]hex-3-ene intermediates, which hydrolyze to pyrrolidines. While innovative, trifluoromethyl incorporation remains challenging.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(trifluoromethyl)pyrrolidine; para-toluene sulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of trifluoromethylated derivatives .

Scientific Research Applications

(3S)-3-(trifluoromethyl)pyrrolidine; para-toluene sulfonate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules with trifluoromethyl groups.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3S)-3-(trifluoromethyl)pyrrolidine; para-toluene sulfonate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, while the sulfonate group can influence its solubility and stability. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling processes .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of (S)-3-(Trifluoromethyl)pyrrolidine 4-Methylbenzenesulfonate and Analogues

Pharmacological and Industrial Relevance

- Trifluoromethyl Group : In all three compounds, the -CF₃ group enhances membrane permeability and resistance to metabolic degradation. However, its position (pyrrolidine vs. phenyl ring in Sorafenib) dictates target specificity.

- Tosylate Counterion : While (S)-3-(Trifluoromethyl)pyrrolidine 4-methylbenzenesulfonate and Sorafenib Tosylate both utilize tosylate for solubility, the former employs it as a chiral intermediate, whereas Sorafenib uses it to stabilize the drug formulation .

- Applications : The pyrrolidine derivatives serve as chiral building blocks for pharmaceuticals, whereas Sorafenib Tosylate is a direct therapeutic agent. The nitro-carboxylate analogue may have niche roles in agrochemicals due to its polar substituents .

Biological Activity

(S)-3-(Trifluoromethyl)pyrrolidine 4-methylbenzenesulfonate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- IUPAC Name : (S)-3-(Trifluoromethyl)pyrrolidine 4-methylbenzenesulfonate

- Molecular Formula : C11H12F3N1O3S

- Molecular Weight : 303.28 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of (S)-3-(Trifluoromethyl)pyrrolidine 4-methylbenzenesulfonate is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The trifluoromethyl group enhances lipophilicity and bioavailability, potentially improving the compound's interaction with cellular targets.

Antimicrobial Activity

Recent studies have shown that compounds with trifluoromethyl substitutions exhibit significant antimicrobial properties. For instance, similar trifluoromethyl-substituted compounds demonstrated strong activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 0.031 µg/mL. This suggests that (S)-3-(Trifluoromethyl)pyrrolidine 4-methylbenzenesulfonate may possess comparable antimicrobial efficacy.

Anticancer Potential

Research indicates that trifluoromethylated compounds can inhibit various cancer cell lines by targeting specific kinases involved in tumor progression. For example, studies on structurally related pyrrolidine derivatives showed promising results in inhibiting FLT3 kinase activity, which is crucial for the proliferation of acute myeloid leukemia cells. The inhibition of such pathways could position (S)-3-(Trifluoromethyl)pyrrolidine 4-methylbenzenesulfonate as a potential candidate for cancer therapy.

Case Studies and Research Findings

- Case Study: Antimicrobial Efficacy

- Case Study: Anticancer Activity

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.